N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16315592
InChI: InChI=1S/C13H17N5O/c1-9(2)8-14-13(19)11-5-4-6-12(7-11)18-10(3)15-16-17-18/h4-7,9H,8H2,1-3H3,(H,14,19)
SMILES:
Molecular Formula: C13H17N5O
Molecular Weight: 259.31 g/mol

N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC16315592

Molecular Formula: C13H17N5O

Molecular Weight: 259.31 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C13H17N5O
Molecular Weight 259.31 g/mol
IUPAC Name N-(2-methylpropyl)-3-(5-methyltetrazol-1-yl)benzamide
Standard InChI InChI=1S/C13H17N5O/c1-9(2)8-14-13(19)11-5-4-6-12(7-11)18-10(3)15-16-17-18/h4-7,9H,8H2,1-3H3,(H,14,19)
Standard InChI Key RJXMEDRNZLINOE-UHFFFAOYSA-N
Canonical SMILES CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC(C)C

Introduction

N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound that belongs to the benzamide class, known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzamide core with a tetrazole ring substituent, providing unique chemical properties. The synthesis typically involves the reaction of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid with 2-methylpropyl amine under appropriate conditions.

Synthesis Methods

The synthesis of N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves a condensation reaction between 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid and 2-methylpropyl amine. This reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base such as triethylamine or pyridine.

Biological Activities and Applications

While specific biological activities of N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide are not extensively documented, compounds within the benzamide class are known for their potential in medicinal chemistry. They can exhibit antimicrobial, anticancer, and other pharmacological properties depending on their structural modifications.

Research Findings

  • Chemical Stability: The tetrazole group in the compound contributes to its chemical stability, making it a promising candidate for further modification and application.

  • Potential Applications: Given its structural features, N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide could be explored for various biological activities, including antimicrobial and anticancer properties.

Future Directions

  • Biological Evaluation: In-depth biological studies are necessary to elucidate the compound's potential therapeutic applications.

  • Structural Modifications: Further modifications to the benzamide and tetrazole moieties could enhance its biological activity and specificity.

Data Tables

PropertyValue
Molecular FormulaC₁₃H₁₇N₅O
Molecular Weight259.31 g/mol
CAS NumberNot explicitly documented for this specific compound
Synthesis MethodCondensation reaction with 2-methylpropyl amine

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator